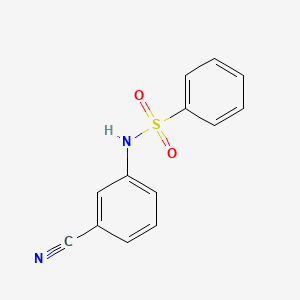

N-(3-cyanophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

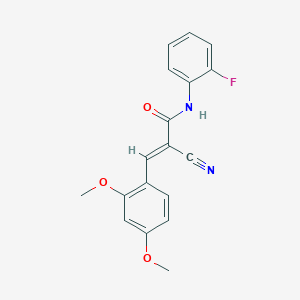

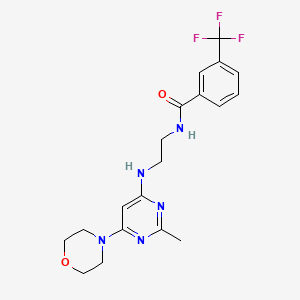

“N-(3-cyanophenyl)benzenesulfonamide” is an organic compound with the molecular formula C13H10N2O2S . It is characterized by the presence of a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

The molecular structure of “N-(3-cyanophenyl)benzenesulfonamide” can be analyzed using various spectroscopic techniques, including FTIR, 1H and 13C NMR . Density Functional Theory (DFT) can also be used to calculate the molecular structure .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They have been shown to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can potentially be a useful target for discovering novel antiproliferative agents .

Antimicrobial Agents

In addition to their potential as anticancer agents, benzenesulfonamide derivatives have also been studied for their antimicrobial properties . They have been shown to interfere with bacterial growth .

Synthesis of 1,2-Diamines

Benzenesulfonamide derivatives have been used in the synthesis of 1,2-diamines . This process involves the ring opening of aziridines in the presence of magnetically retrievable graphene-based nanohybrids .

Antibacterial Drugs

Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They are synthesized by the amidation reaction .

Anti-Inflammatory Agents

Sulfonamides display a wide variety of biological activities such as anti-inflammatory . They are extensively utilized in organic materials, agriculture, and dyes .

Anti-Viral Agents

Sulfonamides also display anti-viral activities . They form the basis of several sulfa drugs and are commonly employed as chemotherapeutic and preventive agents against several diseases .

Wirkmechanismus

Target of Action

The primary target of N-(3-cyanophenyl)benzenesulfonamide is the enzyme Carbonic Anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Mode of Action

N-(3-cyanophenyl)benzenesulfonamide: interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis, causing a significant modification in pH .

Biochemical Pathways

The inhibition of CA IX by N-(3-cyanophenyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .

Result of Action

The result of N-(3-cyanophenyl)benzenesulfonamide ’s action is the inhibition of tumor growth. By inhibiting CA IX, the compound disrupts the tumor cells’ metabolism, leading to changes in gene expression and uncontrolled cell proliferation . This results in tumor hypoxia .

Eigenschaften

IUPAC Name |

N-(3-cyanophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-10-11-5-4-6-12(9-11)15-18(16,17)13-7-2-1-3-8-13/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXOOBNHLNVYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902032 |

Source

|

| Record name | NoName_1234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2562893.png)

![Methyl 2-amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562894.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562904.png)

![3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2562905.png)

![tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2562907.png)

![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B2562913.png)